Cas no 895479-76-2 (2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide)

2-(4-Fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide is a fluorinated sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 4-fluorobenzenesulfonyl moiety coupled with a 3-nitrophenylacetamide group, offering distinct electronic and steric properties. Its structural design may enhance binding affinity in target interactions, particularly in enzyme inhibition studies. The presence of both electron-withdrawing (fluoro and nitro) groups contributes to its reactivity and stability under synthetic conditions. This compound is of interest for developing bioactive molecules, given its potential as an intermediate in the synthesis of more complex pharmacophores. Suitable for controlled laboratory use, it requires handling with standard safety precautions for sulfonamide and nitroaromatic compounds.
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide structure
895479-76-2 structure
商品名:2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
CAS番号:895479-76-2
MF:C14H11FN2O5S
メガワット:338.310945749283
CID:5915397
PubChem ID:7544828

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)acetamide
    • Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-
    • F2536-1903
    • 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
    • 2-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)acetamide
    • AKOS024657895
    • 895479-76-2
    • インチ: 1S/C14H11FN2O5S/c15-10-4-6-13(7-5-10)23(21,22)9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
    • InChIKey: MSXKLPBUZUIRAL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC([N+]([O-])=O)=C1)(=O)CS(C1=CC=C(F)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 338.03727079g/mol
  • どういたいしつりょう: 338.03727079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 534
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 117Ų

じっけんとくせい

  • 密度みつど: 1.505±0.06 g/cm3(Predicted)
  • ふってん: 603.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 11.09±0.70(Predicted)

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2536-1903-75mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2536-1903-5μmol
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2536-1903-5mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2536-1903-20mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2536-1903-100mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2536-1903-25mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2536-1903-2mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2536-1903-3mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2536-1903-50mg
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2536-1903-2μmol
2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide
895479-76-2 90%+
2μl
$57.0 2023-05-16

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide 関連文献

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 895479-76-2 and Product Name: 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide

2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide, identified by its CAS number 895479-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both sulfonyl and nitro functional groups, which are known for their diverse biological activities and potential therapeutic applications.

The structural framework of this compound consists of a benzene ring substituted with a fluorine atom at the para position, linked to a sulfonyl group (4-fluorobenzenesulfonyl). The other part of the molecule features an acetamide moiety (N-(3-nitrophenyl)acetamide) attached to the nitrogen atom of the sulfonyl group. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration in drug discovery.

In recent years, there has been growing interest in developing novel compounds that combine the advantages of multiple pharmacophores. The combination of a fluorobenzenesulfonyl group and a nitrophenyl group in this compound suggests potential applications in modulating biological pathways that are influenced by these moieties. For instance, sulfonyl compounds are widely recognized for their role as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, while nitroaromatic compounds have been explored for their anti-inflammatory and antimicrobial properties.

Recent studies have highlighted the importance of fluorine substitution in enhancing the bioavailability and metabolic stability of pharmaceutical agents. The presence of a fluorine atom at the para position in the 4-fluorobenzenesulfonyl group may contribute to improved pharmacokinetic profiles, which is a critical factor in drug development. Additionally, the nitrophenyl moiety can serve as a pharmacophore that interacts with specific targets in biological systems, potentially leading to therapeutic effects.

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of both sulfonyl and nitro groups necessitates careful optimization to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or transition-metal-catalyzed transformations, may be employed to construct the desired molecular framework efficiently.

From a medicinal chemistry perspective, this compound represents an intriguing candidate for further investigation due to its structural complexity and potential biological activity. Researchers have been exploring derivatives of similar structures to identify novel lead compounds with enhanced efficacy and reduced toxicity. The combination of fluorobenzenesulfonyl and nitrophenyl groups provides a rich chemical space for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

In vitro studies have begun to uncover the biological profile of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide, revealing potential interactions with various biological targets. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors involved in inflammatory responses or cancer progression. These findings align with the broader trend in pharmaceutical research toward developing targeted therapies that modulate specific disease pathways.

The role of computational chemistry and molecular modeling has been instrumental in predicting the binding modes and interactions of this compound with biological targets. By leveraging high-throughput virtual screening techniques, researchers can rapidly assess the potential efficacy of 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide before conducting costly experimental validations. This approach accelerates the drug discovery process by prioritizing promising candidates based on computational predictions.

As interest in personalized medicine grows, compounds like 2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide offer opportunities for developing tailored treatments based on individual patient profiles. The unique structural features of this molecule make it amenable to further modifications that could enhance its specificity for particular therapeutic applications. Such advancements underscore the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in translating basic research into clinical benefits.

The future direction of research on this compound may include exploring its pharmacological effects in animal models and human cell lines. By evaluating its safety profile and therapeutic potential, scientists can determine whether it warrants further development into a clinical candidate. Additionally, investigating its mechanism of action will provide valuable insights into how it interacts with biological systems at a molecular level.

In conclusion,2-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)acetamide (CAS No. 895479-76-2) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising scaffold for developing novel therapeutic agents. As ongoing studies continue to uncover its biological activities and mechanistic insights,this compound is poised to contribute meaningfully to advancements in drug discovery and medicinal chemistry.

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